molecular formula C8H8O4 B1313731 2,4-Dihydroxy-5-methoxybenzaldehyde CAS No. 51061-83-7

2,4-Dihydroxy-5-methoxybenzaldehyde

Cat. No. B1313731
CAS RN: 51061-83-7
M. Wt: 168.15 g/mol
InChI Key: ZFZAFNQYRZGWNK-UHFFFAOYSA-N
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Description

“2,4-Dihydroxy-5-methoxybenzaldehyde” is a chemical compound with the empirical formula C8H8O4 . It has a molecular weight of 168.15 . It is a solid substance with a melting point of 148-153°C .


Molecular Structure Analysis

The molecular structure of “2,4-Dihydroxy-5-methoxybenzaldehyde” consists of a benzene ring with two hydroxyl groups (-OH), one methoxy group (-OCH3), and one aldehyde group (-CHO). The hydroxyl groups are located at the 2nd and 4th positions, the methoxy group is at the 5th position, and the aldehyde group is at the 1st position .


Physical And Chemical Properties Analysis

“2,4-Dihydroxy-5-methoxybenzaldehyde” is a solid substance with a melting point of 148-153°C . Its density is predicted to be 1.378±0.06 g/cm3 . The compound’s pKa is predicted to be 7.58±0.23 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 2,4-Dihydroxy-5-methoxybenzaldehyde is a chemical compound used in organic synthesis .
  • Scientific Field: Entomology

    • Application : 2-Hydroxy-5-methoxybenzaldehyde (a similar compound) has been used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F) to a broad range of volatile plant compounds .
  • Scientific Field: Natural Product Research

    • Application : Methoxybenzaldehydes, including 2,4-Dihydroxy-5-methoxybenzaldehyde, are found in plants and have potential roles in medicine, agriculture, and industry .
    • Results or Outcomes : Methoxybenzaldehydes exhibit medicinal properties and have certain prospects in the pharmaceutical industry . They also have important roles in food and cosmetic industries .
  • Scientific Field: Organic Synthesis

    • Application : 2,4-Dihydroxybenzaldehyde, a similar compound to 2,4-Dihydroxy-5-methoxybenzaldehyde, has been used in the total synthesis of the plant natural product altissimacoumarin D .
    • Method of Application : The compound was used in a Knoevenagel condensation reaction with Meldrum’s acid to provide a Knoevenagel adduct .
    • Results or Outcomes : The reaction resulted in high yield .

Safety And Hazards

“2,4-Dihydroxy-5-methoxybenzaldehyde” is classified as a skin sensitizer and an eye irritant . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-dihydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAFNQYRZGWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458271
Record name 2,4-Dihydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-methoxybenzaldehyde

CAS RN

51061-83-7
Record name 2,4-Dihydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51061-83-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4,5-Trimethoxybenzaldehyde (20 g) was dissolved in dichloromethane (20 ml) and aluminum chloride (34.1 g) was added in small portions. The resulting mixture was stirred at room temperature for 5 hours and then poured in acidic ice water. The dichloromethane layer was separated and the water phase extracted with ethyl acetate. The combined organic layers were extracted with 1 N NaOH. The water phase was acidified with HCl and the precipitate was filtered. The product was recrystallized from toluene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
42
Citations
J Demyttenaere, K Van Syngel, AP Markusse… - Tetrahedron, 2002 - Elsevier
6-Methoxy-4H-1-benzopyran-7-ol 7, a major impact flavor compound of Wisteria sinensis has been synthesized from 2,4,5-trimethoxybenzaldehyde 1 via scopoletin 3. The synthetic …
Number of citations: 64 www.sciencedirect.com
W Gao, Q Li, J Chen, Z Wang, C Hua - Molecules, 2013 - mdpi.com
In this article we describe a new methodology for the total synthesis of 3,4-unsubstituted coumarins from commercially available starting materials. Six examples were prepared, …
Number of citations: 44 www.mdpi.com
B Ravindranath, TR Seshadri - Phytochemistry, 1973 - Elsevier
The chloroform extract of the heartwood of Pterocarpus santalinus yielded a mixture of red pigments which could be separated by polyamide column chromatography into two major …
Number of citations: 49 www.sciencedirect.com
J Zhou, L Wang, L Wei, Y Zheng… - Letters in Drug …, 2012 - ingentaconnect.com
Studies have shown that natural product scopoletin has significant pharmacological activities, such as antiarthritic, spasmolytic, antitumoral, antidepressant-like, antifungal, …
Number of citations: 25 www.ingentaconnect.com
A Robertson, WB Whalley - Journal of the Chemical Society (Resumed …, 1954 - pubs.rsc.org
… -methanolic potassium hydroxide furnished 2 : 4-dihydroxy-5-methoxybenzaldehyde (I) in … may reasonably be assumed that the 2 : 4-dihydroxy-5-methoxybenzaldehyde residue (I) is …
Number of citations: 10 pubs.rsc.org
JW Daly, J Benigni, R Minnis, Y Kanaoka, B Witkop - Biochemistry, 1965 - ACS Publications
JW Daly, f J. Benigni,} R. Minnis,+ Y. Kanaoka, § and B. Witkopf abstract: The following 6-hydroxycatecholamines (2, 4, 5-trihydroxyphenethy lamines or-phenethanolamines), potential …
Number of citations: 30 pubs.acs.org
J Demyttenaere, S Vervisch, S Debenedetti… - …, 2004 - thieme-connect.com
The synthesis of a number of naturally occurring coumarins from Pterocaulon virgatum (L.) and Conyza obscura DC is described for the first time. It concerns the synthesis of 7-(2-…
Number of citations: 19 www.thieme-connect.com
X Cai, J Yang, J Zhou, W Lu, C Hu, Z Gu, J Huo… - Bioorganic & medicinal …, 2013 - Elsevier
A series of new scopoletin derivatives were designed and synthesized. Their anti-proliferative effect was initially evaluated against various human cancer cell lines. Among the tested …
Number of citations: 43 www.sciencedirect.com
J Luo, L Tang, Y Zhang, W Ding, T Lai - Water, Air, & Soil Pollution, 2018 - Springer
Scopoletin (hereafter SCO), an excellent candidate of acaricides, was discovered and developed in China. Photolysis kinetics of SCO in organic solvents and different aqueous media …
Number of citations: 3 link.springer.com
T Grkovic, RH Pouwer, ML Vial… - Angewandte Chemie …, 2014 - Wiley Online Library
The NMR spectrum of a mixture of small molecules is a fingerprint of all of its components. Herein, we present an NMR fingerprint method that takes advantage of the fact that fractions …
Number of citations: 70 onlinelibrary.wiley.com

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